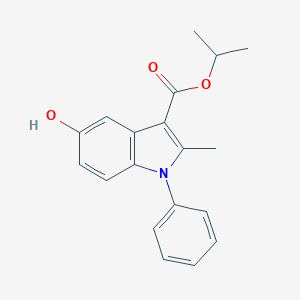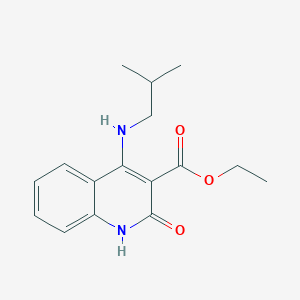![molecular formula C18H21NO6S B259580 Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate](/img/structure/B259580.png)
Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate, also known as DBEDMA, is a chemical compound used in various scientific research applications. This compound is widely used in the fields of polymer chemistry, material science, and biochemistry due to its unique properties. In
Applications De Recherche Scientifique
Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate is commonly used as a crosslinking agent in polymer chemistry. It is used to modify the properties of polymers by crosslinking polymer chains, which improves their mechanical strength, thermal stability, and chemical resistance. Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate is also used in the synthesis of hydrogels, which have applications in drug delivery, tissue engineering, and wound healing.
Mécanisme D'action
The mechanism of action of Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate involves the formation of covalent bonds between polymer chains. Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate contains two reactive functional groups, a vinyl group and a benzylsulfonamide group, which can react with other functional groups on polymer chains. This crosslinking process results in the formation of a three-dimensional network of polymer chains, which improves the mechanical properties of the polymer.
Biochemical and Physiological Effects:
Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate is not commonly used in biological applications due to its toxic nature. However, some studies have shown that Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate can cause DNA damage and cell death in certain cell lines. It is important to handle Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate with caution and follow proper safety protocols when working with this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate in lab experiments is its ability to crosslink polymer chains in a controlled manner. This allows researchers to modify the properties of polymers to suit their specific needs. However, one limitation of using Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate is its toxic nature, which requires proper safety precautions to be taken when working with this compound.
Orientations Futures
There are several future directions for research involving Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate. One area of research is the development of new crosslinking agents that are less toxic than Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate. Another area of research is the use of Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate in the synthesis of new materials, such as nanocomposites and hybrid materials. Additionally, more research is needed to understand the mechanism of action of Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate and its potential effects on biological systems.
Conclusion:
In conclusion, Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate is a useful compound in scientific research applications, particularly in polymer chemistry and material science. Its ability to crosslink polymer chains in a controlled manner makes it a valuable tool for modifying the properties of polymers. However, its toxic nature requires proper safety precautions to be taken when working with this compound. Further research is needed to fully understand the potential applications and limitations of Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate.
Méthodes De Synthèse
The synthesis of Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate involves a reaction between benzylamine, 3,4-dimethoxybenzaldehyde, and methyl acrylate. The reaction is catalyzed by a base, and the resulting product is purified by recrystallization. This synthesis method is relatively simple and can be easily scaled up for industrial applications.
Propriétés
Nom du produit |
Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate |
|---|---|
Formule moléculaire |
C18H21NO6S |
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
methyl 2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]acetate |
InChI |
InChI=1S/C18H21NO6S/c1-23-16-10-9-15(11-17(16)24-2)26(21,22)19(13-18(20)25-3)12-14-7-5-4-6-8-14/h4-11H,12-13H2,1-3H3 |
Clé InChI |
SNFYQUVGRLYCDH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)OC)OC |
SMILES canonique |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one](/img/structure/B259501.png)
![N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide](/img/structure/B259504.png)


![N-acetyl-N-(3-{2-nitro-10H-indolo[3,2-b]quinolin-10-yl}propyl)acetamide](/img/structure/B259510.png)
![Ethyl 2-{[3-(cyclohexylamino)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B259513.png)




![1-[3-(4-morpholinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B259520.png)
![Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate](/img/structure/B259525.png)

